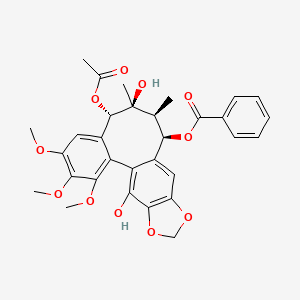
HeteroclitalignanA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HeteroclitalignanA is a dibenzocyclooctadiene lignan isolated from the stems of the plant Kadsura heteroclita . This compound, along with other lignans, has been studied for its various biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HeteroclitalignanA involves several steps, including the isolation of the compound from natural sources and its subsequent purification. The isolation process typically involves the use of high-performance liquid chromatography (HPLC) to separate the compound from other lignans present in the plant extract . The reaction conditions for the synthesis of this compound are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic chemistry may lead to the development of more efficient methods for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
HeteroclitalignanA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the lignan.
Scientific Research Applications
Chemistry: As a model compound for studying the chemical properties and reactions of lignans.
Biology: For its potential antioxidant and antimicrobial activities.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of HeteroclitalignanA involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes . The compound’s anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
HeteroclitalignanA is unique among lignans due to its specific chemical structure and biological activities. Similar compounds include:
HeteroclitalignanB: Another lignan isolated from Kadsura heteroclita with similar biological activities.
Kadsurarin: A known lignan with antioxidant and antimicrobial properties.
Meso-dihydroguaiaretic acid: A lignan with potential anti-inflammatory and anticancer activities.
Properties
Molecular Formula |
C31H32O11 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
[(8S,9S,10S,11R)-8-acetyloxy-9,19-dihydroxy-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |
InChI |
InChI=1S/C31H32O11/c1-15-25(42-30(34)17-10-8-7-9-11-17)18-12-21-26(40-14-39-21)24(33)22(18)23-19(29(31(15,3)35)41-16(2)32)13-20(36-4)27(37-5)28(23)38-6/h7-13,15,25,29,33,35H,14H2,1-6H3/t15-,25+,29-,31-/m0/s1 |
InChI Key |
KXKYSIDGVMQSFT-IFINBAMUSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C)OC)OC)OC)O)OCO3)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C)OC)OC)OC)O)OCO3)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















